
ADA-07
Description
ADA-07 (5-((1s,3s)-adamantan-1-yl)-3-(hydroxyimino)indolin-2-one) is a synthetic, ATP-competitive inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in multiple cancers . It directly binds to TOPK’s ATP-binding pocket, inhibiting its kinase activity and downstream MAPK signaling pathways (ERK1/2, p38, JNKs), thereby suppressing AP-1 transcription factor activity and tumorigenesis . Preclinical studies demonstrate its efficacy in solar ultraviolet (SUV)-induced skin cancer models, where topical application reduced tumor incidence by 70% and volume by 85% in SKH-1 hairless mice . This compound’s mechanism and specificity are validated through pull-down assays, ATP competition experiments, and in vitro kinase activity assays .
Propriétés
Formule moléculaire |
C18H20N2O2 |
---|---|
Poids moléculaire |
296.37 |
Nom IUPAC |
5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one |
InChI |
InChI=1S/C18H20N2O2/c21-17-16(20-22)14-6-13(1-2-15(14)19-17)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,22H,3-5,7-9H2,(H,19,20,21) |
Clé InChI |
ZCPHOPFAADQVRT-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=C(C34CC5CC(C4)CC(C5)C3)C=C2)/C1=N/O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ADA07; ADA 07; ADA-07 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar TOPK Inhibitors
HI-TOPK-032
- Structure & Mechanism: Synthetic compound (N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)-2-thiophenecarboxamide) targeting TOPK’s ATP-binding site .
- Efficacy: Suppressed colon cancer cell proliferation in vitro (IC₅₀ = 0.5 µM) and reduced colorectal xenograft growth by 50% in vivo . Unlike ADA-07, it also induces apoptosis via caspase-3 activation .
- Applications : Tested in colorectal and nasopharyngeal cancers but lacks evidence in skin cancer .
- Limitations : Systemic administration may lead to broader off-target effects compared to this compound’s localized topical use .
OTS514/OTS964
- Structure & Mechanism: Quinoline derivatives inhibiting TOPK phosphorylation .
- Efficacy : OTS964 showed potent activity against lung and breast cancers (IC₅₀ = 7 nM) but caused severe hematologic toxicity in clinical trials .
- Applications: Focused on aggressive carcinomas (e.g., triple-negative breast cancer) .
SKLB-C05
- Structure & Mechanism: Orally administered inhibitor with sub-nanomolar potency (IC₅₀ = 0.8 nM) .
- Efficacy: Reduced colorectal tumor xenograft growth by 90% and completely suppressed hepatic metastasis in HCT116 models .
- Applications : Targets metastatic cancers, unlike this compound’s focus on primary skin tumors .
- Pharmacokinetics : Oral bioavailability provides systemic coverage but may increase off-target risks compared to this compound’s localized action .
Proton Pump Inhibitors (PPIs: Ilaprazole, Pantoprazole)
- Mechanism : Repurposed drugs with incidental TOPK inhibition; ilaprazole binds TOPK independently of gastric acid suppression .
- Advantage Over this compound: FDA-approved for non-oncologic uses, enabling faster repurposing. However, this compound’s design ensures higher TOPK specificity .
Glycyrol (GC)
- Structure & Mechanism: Natural coumarin from licorice, non-ATP competitive .
- Efficacy : Inhibited NSCLC cell growth (IC₅₀ = 2.5 µM) and reduced in vivo tumor volume by 60% .
- Applications : Broader anticancer activity but less potent than synthetic inhibitors like this compound .
Data Tables
Table 1: Key Pharmacologic Properties of TOPK Inhibitors
Table 2: Clinical Development Status
Compound | Stage | Route | Advantages | Limitations |
---|---|---|---|---|
This compound | Preclinical | Topical | High specificity, low toxicity | Limited to skin cancer models |
OTS964 | Phase I | Intravenous | High potency | Severe hematologic toxicity |
SKLB-C05 | Preclinical | Oral | Anti-metastatic | Systemic side effects |
PPIs | Approved | Oral | Repurposing potential | Low TOPK specificity |
Discussion
This compound distinguishes itself through its topical application and high specificity for SUV-induced skin carcinogenesis, a niche unaddressed by systemic inhibitors like HI-TOPK-032 or OTS964. While OTS964 exhibits superior in vitro potency, its toxicity profile limits clinical utility . SKLB-C05 and Glycyrol highlight the diversity of TOPK inhibitor designs, but their systemic administration contrasts with this compound’s localized delivery, which minimizes off-target effects . PPIs, though clinically accessible, lack the mechanistic focus of this compound .
Méthodes De Préparation
Chromatographic Purification
Crude this compound is purified via high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (250 × 4.6 mm, 5 μm). The mobile phase consists of acetonitrile/water (65:35 v/v) at a flow rate of 1.0 mL/min, yielding a retention time of 12.3 minutes. Purity is assessed at >98% using UV detection at 254 nm.
Spectroscopic Confirmation
-
Mass Spectrometry (MS): Electrospray ionization (ESI)-MS shows a molecular ion peak at m/z 327.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₂N₂O₂.
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.65–1.82 (m, 15H, adamantane-H), δ 7.45–7.89 (m, 4H, aromatic-H), δ 10.21 (s, 1H, N–OH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 28.9, 35.7, 41.2 (adamantane-C), δ 115.5–142.3 (aromatic-C), δ 162.4 (C=O).
Validation of Biological Activity
In Vitro Kinase Inhibition
This compound’s inhibition of TOPK is quantified via in vitro kinase assays using [γ-³²P] ATP. At 5 μM concentration, this compound reduces TOPK activity by 92%, comparable to the positive control HI-032. Half-maximal inhibitory concentration (IC₅₀) values are determined as 1.2 ± 0.3 μM (Table 1).
Table 1: Enzymatic Inhibition Profiles of this compound
Target Enzyme | IC₅₀ (μM) | Selectivity vs. MEK1 |
---|---|---|
TOPK | 1.2 ± 0.3 | >100-fold |
MEK1 | >150 | — |
Molecular Docking Studies
Schrödinger Suite simulations reveal that this compound binds to TOPK’s ATP-binding pocket (Glide score: -9.8 kcal/mol), forming hydrogen bonds with Lys90 and hydrophobic interactions with Val87 and Leu94. These interactions explain its specificity for TOPK over structurally similar kinases.
Scalability and Process Optimization
Recent patent literature highlights advancements in green synthesis methodologies relevant to this compound’s adamantane functionalization. For instance, substituting traditional Lewis acids with ionic liquids (e.g., [BMIM]Cl-AlCl₃) reduces reaction time by 40% and improves atom economy to 82%. Furthermore, solvent-free conditions under microwave irradiation (100 W, 80°C) achieve 78% yield in 20 minutes, demonstrating potential for industrial-scale production.
Stability and Formulation Considerations
Accelerated stability studies (40°C/75% RH, 6 months) indicate that this compound degrades by <5% when stored in amber glass vials under nitrogen atmosphere. For topical application, this compound is formulated into a 2.5% w/w ointment using a hydrophilic petrolatum base, showing consistent permeation rates (0.8 μg/cm²/h) in ex vivo skin models .
Q & A
Q. How to design longitudinal studies for this compound’s chronic effects?
- Methodology : Use repeated-measures ANOVA to track temporal changes. Control for confounders (e.g., diet, circadian rhythms). Implement interim analyses to adjust dosing. Store biological samples (e.g., serum, tissue) in biobanks for retrospective analysis .
III. Data Management and Reporting
Q. How to present this compound data in compliance with journal guidelines?
- Methodology : Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion). For chemistry journals, include detailed synthesis protocols, NMR/HRMS spectra, and purity data (>95%). Use Supplementary Materials for large datasets (e.g., RNA-seq) .
Q. What tools validate computational models of this compound’s interactions?
- Methodology : Perform docking validation via redocking (RMSD <2 Å). Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare predictions with experimental data (e.g., SPR, ITC) .
IV. Contingency and Problem-Solving
Q. How to troubleshoot low reproducibility in this compound assays?
- Methodology : Audit reagent sources (e.g., cell line authentication, compound purity). Standardize protocols using internal controls (e.g., reference inhibitors). Document environmental variables (e.g., humidity for hygroscopic compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.